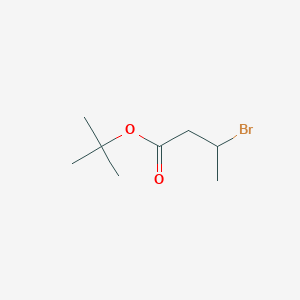

Tert-butyl 3-bromobutanoate

Description

The compound tert-butyl 3-bromobutanoate (CAS: Not explicitly listed in evidence) is an ester derivative of butanoic acid with a bromine substituent at the β-carbon (3rd position) and a tert-butyl ester group.

This compound is likely used in organic synthesis as a reactive intermediate, leveraging the tert-butyl group’s steric bulk to protect carboxylic acid functionalities and the bromine atom’s electrophilicity for further substitutions (e.g., nucleophilic displacement or cross-coupling reactions).

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

tert-butyl 3-bromobutanoate |

InChI |

InChI=1S/C8H15BrO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

BMTKZHSFDITAAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

tert-Butyl 3-bromobutanoate undergoes SN2 reactions due to the bromine’s electrophilic nature. This mechanism is facilitated by nucleophiles (e.g., amines, alkoxides) under basic conditions.

Example: Reaction with Amines

In analogs like tert-butyl 3-bromopropanoate, substitution with amines (e.g., 3-chloro-4-trifluoromethoxy-phenylamine) occurs under reflux in toluene with 2,6-lutidine as a base . While direct data for this compound is limited, similar conditions likely apply:

-

Reaction Conditions : Reflux in toluene with 2,6-lutidine.

-

Mechanism : The bromide leaves, forming a carbocation intermediate, followed by nucleophilic attack.

Example: O-Alkylation

tert-Butyl 4-bromobutanoate (a structural analog) reacts with methyl-4-nitro-3-hydroxybenzoate via O-alkylation using K2CO3 in DMF at 50°C . For this compound, similar conditions would facilitate substitution at the bromine site:

Alkylation and Cross-Coupling

The bromine in this compound enables alkylation reactions , where it serves as an electrophilic partner.

Example: Reaction with Grignard Reagents

While not explicitly documented for this compound, bromo esters generally react with Grignard reagents to form alkylated products. For instance, tert-butyl 3-bromopropanoate reacts with LDA (a strong base) to form alkylated derivatives .

Mechanistic Insights

-

Base Role : Bases like K2CO3 or 2,6-lutidine deprotonate nucleophiles, enhancing their reactivity .

-

Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states in substitution reactions .

-

Steric Effects : The tert-butyl group may hinder nucleophilic attack, favoring SN2 over SN1 mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-Bromobutanoate (CAS: 110611-91-1)

Structural Differences :

- Bromine is at the γ-carbon (4th position) instead of the β-carbon.

- The tert-butyl ester group remains identical.

Physicochemical Properties :

(S)-tert-Butyl 3-Hydroxybutanoate (CAS: 82578-45-8)

Structural Differences :

- Hydroxyl (-OH) replaces bromine at the β-carbon.

- Chiral center (S-configuration) introduces stereochemical complexity.

Key Comparisons :

Ethyl 3-Hydroxybutanoate (CAS: 2305-25-1)

Structural Differences :

- Ethyl ester replaces tert-butyl group.

- Hydroxyl at β-carbon.

Comparison Highlights :

- Ethyl 3-hydroxybutanoate (similarity score 0.96 to tert-butyl derivatives) is less sterically hindered, enhancing enzymatic interactions in flavor/fragrance applications . The tert-butyl group in brominated analogs provides superior stability but reduced solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing tert-butyl 3-bromobutanoate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves the esterification of 3-bromobutanoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid). Optimization includes controlling stoichiometry (e.g., excess tert-butanol to drive esterification) and reaction temperature (typically 60–80°C). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials .

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Adjust reaction time based on acid catalyst strength to minimize side reactions like hydrolysis.

Q. How should this compound be handled and stored to ensure stability and safety?

- Safety Protocols : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or thermal decomposition. Avoid exposure to moisture, strong bases, or oxidizing agents, which may trigger ester cleavage or bromine displacement .

- Handling : Use explosion-proof equipment and grounded containers during transfer to mitigate static discharge risks. Ensure proper ventilation to avoid vapor accumulation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify ester carbonyl signals (~170 ppm in ¹³C NMR) and tert-butyl group protons (singlet at ~1.2–1.4 ppm in ¹H NMR). The bromine substituent on C3 induces distinct splitting patterns in adjacent protons .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~560–650 cm⁻¹).

- Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How does the bromine substituent at the C3 position influence this compound’s reactivity in nucleophilic substitution (SN) reactions?

- Mechanistic Insight : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the tert-butyl group may reduce SN2 reactivity, favoring SN1 pathways in polar solvents .

- Experimental Design : Compare reaction kinetics using varying nucleophiles (e.g., KCN vs. NaN₃) and solvents (polar aprotic vs. protic). Monitor product ratios via GC or HPLC to infer dominant mechanisms .

Q. What computational strategies can predict the stability of this compound under varying pH and solvent conditions?

- DFT/MD Approaches : Use density functional theory (DFT) to model hydrolysis pathways, focusing on transition states and activation energies. Solvent effects (e.g., water vs. DMF) can be simulated using explicit solvent models to assess ester stability .

- Validation : Correlate computational results with experimental stability tests (e.g., accelerated degradation studies under acidic/alkaline conditions).

Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different protocols?

- Root-Cause Analysis : Investigate variables such as:

- Catalyst Purity : Trace moisture in catalysts (e.g., H₂SO₄) may reduce esterification efficiency.

- Workup Procedures : Incomplete neutralization of acid post-reaction can lead to ester hydrolysis during purification.

Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored for specific applications?

- Applications : The compound serves as a key intermediate in pharmaceuticals (e.g., β-lactam antibiotics) and agrochemicals. Its bromine atom allows functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

- Tailoring Reactivity : Modify reaction conditions (e.g., Pd catalyst loading, ligand choice) to optimize coupling efficiency. Use protecting groups (e.g., silyl ethers) to shield the ester during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.